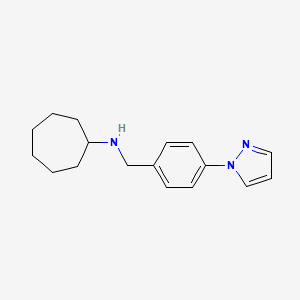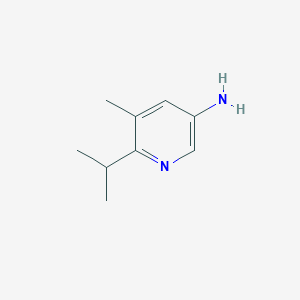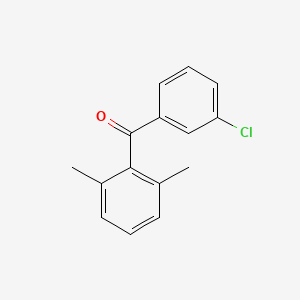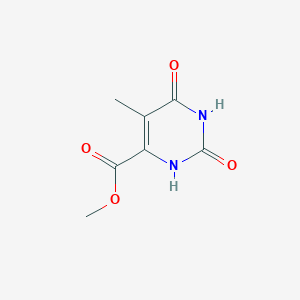
4-Bromo-2',6'-dimethylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2',6'-dimethylbenzophenone (4-BDBP) is a chemical compound that is commonly used as an intermediate in organic synthesis. It is a versatile building block for a variety of chemical reactions and is used in the synthesis of a wide range of organic compounds. 4-BDBP is also known as 4-bromo-2,6-dimethylbenzophenone, 4-bromo-2-methyl-6-phenylbenzophenone and 4-bromo-2,6-di-t-butylbenzophenone. It is a colorless solid with a melting point of 129-131 °C and a boiling point of 255 °C. The chemical formula for 4-BDBP is C13H12BrO.
Aplicaciones Científicas De Investigación
4-BDBP is widely used in scientific research for various purposes. It is used as an intermediate in the synthesis of dyes, fragrances, pharmaceuticals and other organic compounds. It is also used as a catalyst in the synthesis of polymers, polyesters and polyurethanes. 4-BDBP is also used in the synthesis of polymers, polyesters and polyurethanes as a stabilizer and a cross-linking agent. Additionally, 4-BDBP is used in the synthesis of polymeric nanoparticles for drug delivery.
Mecanismo De Acción
The mechanism of action of 4-BDBP is not fully understood. It is believed that 4-BDBP acts as an electron donor in the synthesis of polymers and polyesters. It is also believed that 4-BDBP acts as a Lewis acid in the synthesis of polyurethanes. Additionally, 4-BDBP is believed to act as a catalyst in the synthesis of polymeric nanoparticles for drug delivery.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BDBP are not well understood. It is believed that 4-BDBP can act as an antioxidant and can protect cells from oxidative stress. Additionally, 4-BDBP is believed to have anti-inflammatory and anti-cancer properties. However, more research is needed to understand the biochemical and physiological effects of 4-BDBP.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-BDBP in laboratory experiments is that it is a versatile building block for a variety of chemical reactions. Additionally, 4-BDBP is relatively inexpensive and easy to obtain. However, there are some limitations to using 4-BDBP in laboratory experiments. For example, 4-BDBP is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it can be difficult to separate 4-BDBP from other compounds in a reaction mixture.
Direcciones Futuras
There are several possible future directions for 4-BDBP research. First, more research is needed to understand the biochemical and physiological effects of 4-BDBP. Additionally, more research is needed to develop new methods for the synthesis of 4-BDBP. Furthermore, more research is needed to develop new applications for 4-BDBP, such as in the synthesis of polymeric nanoparticles for drug delivery. Finally, more research is needed to understand the mechanism of action of 4-BDBP.
Métodos De Síntesis
4-BDBP is usually synthesized by a two-step process. In the first step, 4-bromobenzophenone is reacted with 2,6-dimethylphenol in an alkaline medium in the presence of a base. This reaction produces 4-BDBP as the main product and some other by-products. In the second step, the by-products are separated from the main product using column chromatography. The yields of the reaction are usually in the range of 70-80%.
Propiedades
IUPAC Name |
(4-bromophenyl)-(2,6-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-10-4-3-5-11(2)14(10)15(17)12-6-8-13(16)9-7-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBMJUOFDPISMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2',6'-dimethylbenzophenone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B6317797.png)

![Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317812.png)

![Benzyl-[4-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317820.png)
![5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6317822.png)
![Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317823.png)

![Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317844.png)
![Cycloheptyl-(4-[1,2,3]triazol-1-yl-benzyl)-amine, 95%](/img/structure/B6317849.png)



